ALX-1393 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

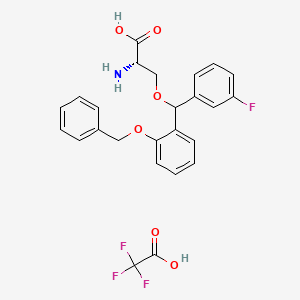

C25H23F4NO6 |

|---|---|

分子量 |

509.4 g/mol |

IUPAC名 |

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H22FNO4.C2HF3O2/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-13,20,22H,14-15,25H2,(H,26,27);(H,6,7)/t20-,22?;/m0./s1 |

InChIキー |

UDSOPFWCTVYJOU-CNAJMHLNSA-N |

異性体SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

ALX-1393 TFA: A Technical Guide to its Function as a Glycine Transporter 2 (GlyT2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. By blocking GlyT2, ALX-1393 elevates extracellular glycine concentrations, thereby enhancing inhibitory neurotransmission mediated by glycine receptors. This mechanism of action underlies its significant antinociceptive properties demonstrated in various preclinical models of pain. The trifluoroacetic acid (TFA) salt form, ALX-1393 TFA, is a stable version of the compound with equivalent biological activity, making it suitable for research purposes. This technical guide provides a comprehensive overview of the function, pharmacology, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound functions as a selective, reversible, and non-competitive inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is predominantly expressed on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem. Its primary role is to clear glycine, an inhibitory neurotransmitter, from the synaptic cleft, thus terminating its signaling.

By inhibiting GlyT2, this compound effectively blocks this reuptake process. This leads to an accumulation of glycine in the synapse, resulting in prolonged and enhanced activation of postsynaptic glycine receptors (GlyRs). GlyRs are ligand-gated chloride ion channels. Their activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. This enhancement of inhibitory signaling is the fundamental mechanism through which this compound exerts its physiological effects, most notably analgesia.

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of ALX-1393.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Value | Reference(s) |

| GlyT2 IC50 | Recombinant human GlyT2 in HEK293 cells | 12 nM - 100 nM | |

| Recombinant GlyT2 in COS7 cells | 31 ± 2.7 nM | ||

| Electrophysiology in Xenopus oocytes | ~25 nM | ||

| GlyT1 IC50 | Recombinant human GlyT1 in HEK293 cells | 4 µM | |

| Selectivity (GlyT1/GlyT2) | ~40 - 333-fold |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference(s) |

| Brain Penetration | Mouse | Poor | |

| Free Brain/Plasma Ratio (Kp,uu) | Mouse | < 0.05 (after 60 min) |

Table 3: In Vivo Efficacy in Pain Models

| Pain Model | Species | Administration Route | Effective Dose | Antinociceptive Effect | Reference(s) |

| Formalin Test (Acute Inflammatory Pain) | Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent reduction in pain behaviors | |

| Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Suppression of late-phase response | ||

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Intrathecal | 100 µg | Significant antinociception | |

| Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Inhibition of mechanical and cold hyperalgesia | ||

| Thermal Nociception (Tail flick, Hot plate) | Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent increase in latency | |

| Mechanical Nociception (Paw pressure) | Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent increase in withdrawal threshold |

Experimental Protocols

[3H]Glycine Uptake Assay

This assay is a standard method to determine the inhibitory potency of compounds on glycine transporters.

Objective: To measure the IC50 value of this compound for GlyT1 and GlyT2.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or COS7 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) and stably transfected to express either human GlyT1 or GlyT2.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibitor Incubation: Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of this compound diluted in KRH buffer. A vehicle control (e.g., DMSO in KRH buffer) is also included.

-

Glycine Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 µM) to each well.

-

Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly aspirating the [3H]glycine solution and washing the cells multiple times with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow: [3H]Glycine Uptake Assay

Caption: Workflow for a typical [3H]glycine uptake assay.

In Vivo Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol describes a common animal model used to assess the analgesic effects of compounds on neuropathic pain.

Objective: To evaluate the antinociceptive effect of this compound in a rat model of chronic neuropathic pain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. Neuropathic pain is induced by the Chronic Constriction Injury (CCI) of the sciatic nerve. This involves loosely ligating the sciatic nerve with chromic gut sutures.

-

Intrathecal Catheter Implantation: For intrathecal administration, a catheter is surgically implanted into the subarachnoid space at the lumbar level of the spinal cord. Animals are allowed to recover for several days.

-

Baseline Nociceptive Testing: Before drug administration, baseline mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.

-

Drug Administration: A specific dose of this compound (e.g., 100 µg) dissolved in a suitable vehicle (e.g., saline) is administered via the intrathecal catheter. A vehicle control group is also included.

-

Post-treatment Nociceptive Testing: At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), mechanical allodynia is reassessed to determine the effect of the compound on the paw withdrawal threshold.

-

Data Analysis: The changes in paw withdrawal threshold from baseline are calculated and compared between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Safety and Selectivity

This compound demonstrates good selectivity for GlyT2 over GlyT1. However, at higher concentrations, it can inhibit GlyT1, which may contribute to off-target effects. The poor brain-to-plasma ratio suggests limited central nervous system exposure after systemic administration, which could be a safety advantage in some contexts but a limitation for treating central pain states via this route. The TFA salt form is noted for its stability compared to the free base or hydrochloride salt.

Conclusion

This compound is a valuable research tool for investigating the role of the glycinergic system in various physiological and pathological processes, particularly in the context of pain. Its selective inhibition of GlyT2 leads to a potentiation of inhibitory neurotransmission, resulting in significant antinociceptive effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may focus on improving its pharmacokinetic properties to enhance its therapeutic potential.

An In-Depth Technical Guide to ALX-1393 TFA for Neuropathic Pain Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ALX-1393 TFA, a selective glycine transporter 2 (GlyT2) inhibitor, for its application in neuropathic pain research. This document consolidates key data, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action and experimental procedures.

Core Concepts: Mechanism of Action

ALX-1393 is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][2][3] GlyT2 is primarily responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, which terminates the inhibitory signal.[4] By blocking GlyT2, ALX-1393 increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission.[4] This heightened inhibitory signaling in the spinal cord can dampen the hyperexcitability of neurons that contributes to neuropathic pain states like allodynia and hyperalgesia.[5][6] The trifluoroacetic acid (TFA) salt form of ALX-1393 is often used in research due to its stability. While generally selective for GlyT2, at higher concentrations, ALX-1393 can also inhibit the glycine transporter 1 (GlyT1).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of ALX-1393

| Target | Assay | Species | IC50 | Reference |

| GlyT2 | [3H]glycine uptake | Human/Mouse | 12 nM / 100 nM | [1] |

| GlyT2 | [3H]glycine uptake | Not Specified | ~25 nM | [1] |

| GlyT2 | Glycine transport in COS7 cells | Not Specified | 31 ± 2.7 nM | [2] |

| GlyT1 | [3H]glycine uptake | Human/Mouse | 4 µM | [1] |

| GlyT1 | Glycine transport in COS7 cells | Not Specified | low µM range | [2] |

Table 2: In Vivo Efficacy of ALX-1393 in Neuropathic Pain Models

| Animal Model | Administration Route | Species | Effective Dose | Observed Effect | Reference |

| Chronic Constriction Injury (CCI) | Intrathecal | Rat | 100 µg | Significant antinociception | [7] |

| Chronic Constriction Injury (CCI) | Intracerebroventricular | Rat | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia | [8] |

| Inflammatory Pain (Formalin Test) | Intracerebroventricular | Rat | 25, 50, 100 µg | Suppression of the late-phase response | [8] |

| Acute Pain Models | Intrathecal | Rat | 4, 20, 40 µg | Dose-dependent antinociceptive effects on thermal and mechanical stimulation | [9] |

Pharmacokinetics and Toxicology

Pharmacokinetics: ALX-1393 exhibits poor penetration of the blood-brain barrier, with a reported brain/plasma ratio of less than 0.05 after intravenous administration in mice.[1][2] This characteristic often necessitates direct central nervous system administration (e.g., intrathecal or intracerebroventricular) to achieve therapeutic concentrations in the spinal cord and brain for pain studies.

Toxicology: At higher doses, ALX-1393 has been associated with significant side effects. Intrathecal administration of 100 µg in rats with chronic constriction injury resulted in respiratory depression and motor deficits in some animals.[7] Another study noted major respiratory depression at a dose of 60 µg delivered intrathecally.[1] However, doses up to 40 µg administered intrathecally in an acute pain model did not affect motor function.[9] The trifluoroacetate (TFA) component itself is considered to have very low acute toxicity.[10]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This model induces neuropathic pain that mimics symptoms of sciatica in humans.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments

-

4-0 chromic gut or silk sutures

-

This compound

-

Vehicle (e.g., saline, artificial cerebrospinal fluid)

-

Intrathecal or intracerebroventricular cannula system

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and shave and sterilize the skin over the mid-thigh of the left hind limb.

-

Sciatic Nerve Exposure: Make an incision through the skin and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

-

Wound Closure: Close the muscle layer with sutures and the skin with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover for 7-14 days for the neuropathic pain to develop.

-

Drug Administration: For intrathecal administration, implant a catheter into the subarachnoid space at the lumbar level. For intracerebroventricular administration, implant a guide cannula into the lateral ventricle. Dissolve this compound in the appropriate vehicle and administer at the desired doses (e.g., 10-100 µg).

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points after drug administration (e.g., 15, 30, 60, 120, 240 minutes).

Behavioral Testing: von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Habituation: Place the rats in individual testing chambers on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

-

Stimulation: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament of low force and increase the force until a withdrawal response is observed.

-

Threshold Determination: The paw withdrawal threshold is defined as the lowest force that elicits a clear paw withdrawal, shaking, or licking. The "up-down" method is a commonly used algorithm to determine the 50% withdrawal threshold.

-

Data Recording: Record the withdrawal threshold in grams for both the ipsilateral (injured) and contralateral (uninjured) paws.

Formalin Test for Inflammatory Pain in Rats

This model assesses nociceptive responses to a chemical irritant.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

5% formalin solution

-

Syringe with a 30-gauge needle

-

Observation chamber

-

This compound

-

Vehicle

Procedure:

-

Habituation: Place the rat in the observation chamber for at least 30 minutes to acclimate.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebroventricularly) at a predetermined time before formalin injection.

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the left hind paw.

-

Behavioral Observation: Immediately after injection, record the animal's nociceptive behaviors (e.g., flinching, licking, biting the injected paw) for a period of up to 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Data Analysis: Quantify the duration or frequency of the nociceptive behaviors in each phase.

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

Caption: Mechanism of this compound in enhancing inhibitory neurotransmission.

Experimental Workflow for Assessing this compound in the CCI Model

Caption: Workflow for evaluating this compound in a rat model of neuropathic pain.

References

- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. new-approaches-to-target-glycinergic-neurotransmission-for-the-treatment-of-chronic-pain - Ask this paper | Bohrium [bohrium.com]

- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

ALX-1393 TFA: A Technical Whitepaper on the Selective Glycine Transporter 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein involved in regulating glycinergic neurotransmission. By blocking the reuptake of glycine in the synaptic cleft, ALX-1393 enhances inhibitory signaling, a mechanism with significant therapeutic potential for the management of chronic pain. This document provides an in-depth technical overview of ALX-1393, with a focus on its trifluoroacetic acid (TFA) salt form. It details the chemical structure, mechanism of action, and summarizes key preclinical data. Furthermore, this guide outlines detailed experimental protocols for the in vitro and in vivo evaluation of ALX-1393 and visualizes the associated signaling pathways and workflows.

Chemical Structure and Properties of ALX-1393 TFA

ALX-1393 is chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine.[1][2][3][4] Due to the instability of its free base and hydrochloride salt forms, ALX-1393 is most commonly utilized as its trifluoroacetic acid (TFA) salt, which exhibits comparable biological activity and improved stability.

The chemical properties of ALX-1393 and its TFA salt are summarized in the table below.

| Property | ALX-1393 | This compound |

| IUPAC Name | O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine | (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid; 2,2,2-trifluoroacetic acid |

| CAS Number | 949164-09-4 | Not available |

| Chemical Formula | C23H22FNO4 | C25H23F4NO6 |

| Molecular Weight | 395.43 g/mol | 509.45 g/mol |

| SMILES | Nc1ccc(cc1)C(=O)O.C(F)(F)(F)C(=O)O | C1=CC=C(C=C1)COC--INVALID-LINK--N.C(=O)(C(F)(F)F)O |

Mechanism of Action and Signaling Pathway

ALX-1393 exerts its pharmacological effects by selectively inhibiting the glycine transporter 2 (GlyT2). GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission.[5][6]

The inhibition of GlyT2 by ALX-1393 leads to an accumulation of glycine in the synapse, which in turn potentiates the activation of postsynaptic glycine receptors (GlyRs).[5][6] This enhancement of inhibitory glycinergic signaling in the spinal cord is the primary mechanism underlying the analgesic effects of ALX-1393 in various preclinical models of pain.[5][6] The activity of ALX-1393 can be reversed by the glycine receptor antagonist, strychnine.

The signaling pathway affected by ALX-1393 is depicted in the following diagram:

Caption: Mechanism of action of ALX-1393 in enhancing glycinergic inhibition.

Preclinical Efficacy and Quantitative Data

ALX-1393 has demonstrated significant analgesic effects in various rodent models of acute, inflammatory, and neuropathic pain. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of ALX-1393

| Assay | Cell Line | Species | IC50 (nM) | Reference |

| [3H]glycine uptake | HEK293 | Human | 100 | [7] |

| [3H]glycine uptake | COS7 | Monkey | 31 ± 2.7 | [3] |

| Glycine-evoked currents | Xenopus oocytes | Frog | ~25 | [8] |

Table 2: In Vivo Efficacy of ALX-1393 in Rat Pain Models

| Pain Model | Administration | Dose | Effect | Reference |

| Formalin Test (late phase) | Intrathecal | 4, 20, 40 µg | Dose-dependent reduction in pain behavior | |

| Chronic Constriction Injury (CCI) | Intrathecal | 100 µg | Significant antinociception | |

| Inflammatory Pain | Intracerebroventricular | 25, 50, 100 µg | Dose-dependent suppression of late-phase response | |

| Neuropathic Pain (CCI) | Intracerebroventricular | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia |

Experimental Protocols

In Vitro: [3H]Glycine Uptake Assay

This protocol describes the measurement of GlyT2 inhibition by ALX-1393 in a cell-based assay.

Caption: Workflow for the [3H]glycine uptake assay.

Detailed Methodology:

-

Cell Culture: Maintain HEK293 or COS7 cells stably expressing human GlyT2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Plate the cells in 96-well microplates at a density that allows for confluent monolayers on the day of the experiment.

-

Compound Incubation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[7]

-

Glycine Uptake: Initiate the uptake by adding KRH buffer containing a fixed concentration of [3H]glycine (e.g., 10 µM) and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measurement and Analysis: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor or in non-transfected cells. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo: Rodent Pain Models

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.[9][10][11][12][13]

Caption: Experimental workflow for the rat formalin test.

Detailed Methodology:

-

Animals: Use adult male Sprague-Dawley rats.

-

Acclimatization: Acclimatize the animals to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal injection) at a specific time point before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) into the dorsal or plantar surface of one hind paw.

-

Behavioral Scoring: Immediately after the injection, place the animal back into the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (Phase 1, 0-10 minutes post-injection) representing acute nociception, and the late phase (Phase 2, 10-60 minutes post-injection) reflecting inflammatory pain and central sensitization.[12]

-

Data Analysis: Compare the nociceptive scores between the this compound-treated groups and the vehicle-treated group.

The CCI model is a widely used preclinical model of neuropathic pain.[14][15][16][17][18]

Detailed Methodology:

-

Surgical Procedure: Anesthetize the rat and expose the sciatic nerve at the mid-thigh level. Loosely tie four chromic gut ligatures around the nerve with a spacing of about 1 mm between each ligature.[16][18] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Post-operative Care: Close the incision and allow the animal to recover.

-

Behavioral Testing: Assess the development of mechanical allodynia and thermal hyperalgesia at baseline before surgery and at multiple time points after surgery (e.g., days 3, 7, 14, and 21).

-

Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

-

-

Drug Administration and Testing: Once a stable pain phenotype is established, administer this compound or vehicle and repeat the behavioral testing at various time points post-dosing to evaluate its analgesic efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of GlyT2 in health and disease. Its selective inhibition of GlyT2 and subsequent enhancement of glycinergic neurotransmission provide a compelling mechanism for the development of novel analgesics. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in the fields of pain, neuroscience, and drug discovery. Further investigation into the therapeutic potential of ALX-1393 and other GlyT2 inhibitors is warranted.

References

- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.utep.edu [scholarworks.utep.edu]

- 7. mdpi.com [mdpi.com]

- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 10. criver.com [criver.com]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 13. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdbneuro.com [mdbneuro.com]

- 18. criver.com [criver.com]

ALX-1393 TFA: A Technical Guide to its Selectivity for the Glycine Transporter 2 (GlyT2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the selective inhibitory activity of ALX-1393 trifluoroacetate (TFA) on the glycine transporter 2 (GlyT2) versus the glycine transporter 1 (GlyT1). ALX-1393 is a potent, reversible, and noncompetitive inhibitor of GlyT2, a key regulator of glycinergic neurotransmission.[1] Its selectivity for GlyT2 over GlyT1 is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications and side-effect profile. This document consolidates quantitative data from key studies, details the experimental methodologies used to determine this selectivity, and provides visual representations of the experimental workflows and the compound's mechanism of action.

Introduction to ALX-1393 TFA and Glycine Transporters

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its extracellular concentrations are primarily regulated by two high-affinity, sodium- and chloride-dependent glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found on glial cells and modulates glycine levels at both inhibitory and excitatory synapses, while GlyT2 is located on presynaptic terminals of glycinergic neurons and is crucial for the reuptake and recycling of glycine.

ALX-1393 has been identified as a potent inhibitor of GlyT2 with significantly lower affinity for GlyT1.[1][2][3] This selectivity is of therapeutic interest, as modulating GlyT2 activity has been explored for the treatment of chronic pain. However, a lack of absolute selectivity can lead to off-target effects, as GlyT1 inhibition has been associated with respiratory depression.[3] This guide focuses on the quantitative and mechanistic details of this compound's interaction with both GlyT1 and GlyT2.

Quantitative Analysis of Selectivity

The selectivity of this compound for GlyT2 over GlyT1 has been quantified in several studies using different experimental systems. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%.

| Parameter | GlyT2 | GlyT1 | Selectivity (GlyT1 IC50 / GlyT2 IC50) | Experimental System | Reference |

| IC50 | 12 nM (human) 100 nM (mouse) | 4 µM | ~333 (for human GlyT2) ~40 (for mouse GlyT2) | HEK293 cells ([3H]glycine uptake) | [3] |

| IC50 | 31 ± 2.7 nM | low µM range | ~2 orders of magnitude | COS7 cells ([3H]glycine uptake) | [1][2] |

| IC50 | ~25 nM | - | ~30-fold lower potency on GlyT1 | Xenopus laevis oocytes (electrophysiology) | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments used to determine the selectivity of this compound.

[3H]Glycine Uptake Assay in Mammalian Cell Lines (HEK293 & COS7)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing a specific glycine transporter.

Cell Culture and Transfection:

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Monkey Kidney Fibroblast (COS7) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are transiently transfected with plasmids encoding either human or mouse GlyT1 or GlyT2 using a suitable transfection reagent (e.g., Lipofectamine). Experiments are typically performed 24-48 hours post-transfection.

Assay Procedure:

-

Cell Plating: Transfected cells are seeded into 24- or 48-well plates.

-

Pre-incubation: On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., phosphate-buffered saline - PBS). Cells are then pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.

-

Incubation: The cells are incubated for a short period (e.g., 7 minutes) at 37°C to allow for glycine uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold PBS to remove extracellular [3H]glycine.

-

Cell Lysis: The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: The amount of [3H]glycine taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) uptake. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique measures the ion currents associated with glycine transport, providing a real-time functional readout of transporter activity and its inhibition.

Oocyte Preparation and Injection:

-

Oocyte Harvesting: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.

-

Defolliculation: The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding either GlyT1 or GlyT2.

-

Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for protein expression.

Electrophysiological Recording:

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Impaling: The oocyte is impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).

-

Glycine Application: Glycine is applied to the oocyte, which activates the expressed transporters and generates an inward current due to the influx of Na+, Cl-, and glycine.

-

Inhibitor Application: To determine the inhibitory effect of this compound, the oocyte is perfused with a solution containing both glycine and the desired concentration of the inhibitor. The reduction in the glycine-induced current is measured.

-

Data Analysis: The inhibitory effect is quantified by comparing the current amplitude in the presence and absence of the inhibitor. Concentration-response curves are generated to determine the IC50 value.

Mechanism of Action

Studies have shown that ALX-1393 is a reversible and primarily noncompetitive inhibitor of GlyT2.[1] Reversibility was demonstrated by the recovery of transporter activity after washing out the compound. The noncompetitive nature of the inhibition was indicated by kinetic studies showing that ALX-1393 primarily reduces the Vmax of glycine transport with a less pronounced effect on the Km.

Conclusion

The data presented in this technical guide clearly demonstrate that this compound is a potent and selective inhibitor of GlyT2 over GlyT1. This selectivity, with IC50 values in the nanomolar range for GlyT2 and the micromolar range for GlyT1, has been consistently shown across different experimental platforms, including radiolabeled substrate uptake assays in mammalian cell lines and electrophysiological recordings in Xenopus oocytes. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the pharmacological properties of ALX-1393 and other glycine transporter inhibitors. Understanding the nuances of its selectivity is paramount for the continued exploration of its therapeutic potential and the development of next-generation GlyT2 inhibitors with improved pharmacological profiles.

References

- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

ALX-1393 TFA: A Technical Overview of Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX-1393 is a selective, reversible inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 potentiates inhibitory signaling, a mechanism with therapeutic potential in managing chronic pain and other neurological disorders.[3] The trifluoroacetic acid (TFA) salt form, ALX-1393 TFA, is utilized for its stability while maintaining equivalent biological activity. This document provides a technical guide to the core pharmacokinetic properties of this compound based on available preclinical data.

Pharmacokinetic Profile

The development of ALX-1393 was hindered by a poor pharmacokinetic profile, which limited its progression to clinical trials.[4] The available data on its absorption, distribution, metabolism, and excretion (ADME) are summarized below.

Absorption and Distribution

Quantitative data on the oral bioavailability of this compound is limited in the public domain. However, its poor central nervous system (CNS) penetration is a noted characteristic. The amino acidic nature of ALX-1393 contributes to its minimal brain penetration.[2]

Metabolism and Excretion

In Vitro Pharmacology

ALX-1393 demonstrates potent and selective inhibition of GlyT2. The following table summarizes its in vitro activity.

| Parameter | Species | Cell Line | Value | Reference |

| GlyT2 IC50 | Human | HEK293 | 100 nM | [2] |

| Human | COS7 | 31 ± 2.7 nM | [1] | |

| Mouse | HEK293 | 12 nM | [2] | |

| GlyT1 IC50 | Human | HEK293 | 4 µM | [2] |

| Selectivity | Human | - | ~2 orders of magnitude for GlyT2 over GlyT1 | [1] |

In Vivo Data

In vivo studies have primarily focused on the pharmacodynamic effects of ALX-1393 following intrathecal or intracerebroventricular administration due to its poor systemic bioavailability and CNS penetration.

| Parameter | Species | Dosing | Value | Time Point | Reference |

| Free Brain/Plasma Ratio | Mouse | 1 and 10 mg/kg i.v. | < 0.05 | 60 min | [2] |

Mechanism of Action

ALX-1393 exerts its effects by selectively inhibiting the GlyT2 transporter located on presynaptic terminals of glycinergic neurons.[3] This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs).[3] The potentiation of this inhibitory neurotransmission is the basis for its antinociceptive effects observed in preclinical pain models.[1][5] ALX-1393 has been characterized as a reversible inhibitor, a property that may minimize potential motor and respiratory side effects associated with irreversible GlyT2 inhibition.[1]

Caption: Mechanism of this compound at the glycinergic synapse.

Experimental Protocols

[3H]Glycine Uptake Assay

This assay is used to determine the inhibitory potency (IC50) of ALX-1393 on GlyT1 and GlyT2.

-

Cell Lines: Human Embryonic Kidney (HEK293) or COS7 cells recombinantly expressing human or mouse GlyT1 or GlyT2.[1][2]

-

Radioligand: [3H]glycine.[2]

-

Procedure (General):

-

Cells expressing the target transporter are incubated with varying concentrations of ALX-1393.[1]

-

[3H]glycine is added to initiate the uptake reaction.[1]

-

The reaction is stopped, and the cells are washed to remove extracellular radioligand.

-

Intracellular radioactivity is measured using liquid scintillation counting to quantify the amount of glycine taken up by the cells.

-

The concentration of ALX-1393 that inhibits 50% of the specific [3H]glycine uptake (IC50) is calculated.[2]

-

In Vivo Brain Penetration Study

This study aims to determine the concentration of ALX-1393 in the brain relative to the plasma.

-

Animal Model: Mice.[2]

-

Drug Administration: Intravenous (i.v.) injection of ALX-1393.[2]

-

Procedure (General):

-

ALX-1393 is administered to mice at specified doses (e.g., 1 and 10 mg/kg).[2]

-

At a designated time point post-administration (e.g., 60 minutes), blood and brain tissue are collected.[2]

-

The concentration of ALX-1393 in plasma and brain homogenate is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

The free (unbound) concentrations in both matrices are determined, and the free brain/plasma ratio is calculated.[2]

-

In Vivo Nociception Models

These models are used to assess the antinociceptive effects of ALX-1393.

-

Animal Models: Rats or mice with induced inflammatory or neuropathic pain (e.g., formalin test, chronic constriction injury).[5][6][7]

-

Drug Administration: Intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration.[5][6]

-

Procedure (General):

-

Pain is induced in the animal model.

-

ALX-1393 is administered at various doses.[6]

-

Nociceptive behaviors (e.g., paw licking, withdrawal latency to thermal or mechanical stimuli) are measured at different time points post-drug administration.[6]

-

The effect of ALX-1393 on pain-related behaviors is compared to a vehicle control group.

-

Conclusion

This compound is a potent and selective, reversible inhibitor of GlyT2 with demonstrated antinociceptive effects in preclinical models. However, its development has been hampered by unfavorable pharmacokinetic properties, most notably poor penetration of the blood-brain barrier. The provided data and methodologies offer a foundational understanding for researchers in the field of neuroscience and drug development interested in targeting the glycinergic system. Further optimization of GlyT2 inhibitors with improved pharmacokinetic profiles may unlock the therapeutic potential of this target.

References

- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

ALX-1393 TFA: A Technical Guide to its Role in Glycinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ALX-1393 TFA, a selective inhibitor of the glycine transporter 2 (GlyT2). Glycinergic neurotransmission is a critical component of inhibitory signaling in the central nervous system, and its modulation presents a promising therapeutic avenue for various neurological disorders, particularly chronic pain. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Glycinergic Neurotransmission

Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, playing a crucial role in motor control, sensory processing, and pain perception.[1] Glycinergic neurotransmission is initiated by the release of glycine from presynaptic terminals into the synaptic cleft. Glycine then binds to and activates strychnine-sensitive glycine receptors (GlyRs) on the postsynaptic membrane, which are ligand-gated chloride channels.[2] The influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thus producing an inhibitory effect.

The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found on glial cells, while GlyT2 is primarily localized to presynaptic terminals of glycinergic neurons.[1] GlyT2 plays a key role in terminating glycinergic signaling by reuptaking glycine into the presynaptic neuron, making it available for vesicular repackaging.

This compound: A Selective GlyT2 Inhibitor

This compound is a potent and selective inhibitor of GlyT2.[3] By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 increases the extracellular concentration of glycine, thereby enhancing and prolonging the activation of postsynaptic glycine receptors. This leads to a potentiation of inhibitory glycinergic neurotransmission. Due to its mechanism of action, ALX-1393 has been extensively investigated as a potential therapeutic agent for the treatment of pain.[1][2][4][5]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the glycine transporter 2 (GlyT2). This inhibition leads to an accumulation of glycine in the synaptic cleft, resulting in enhanced activation of postsynaptic glycine receptors and a subsequent increase in inhibitory neurotransmission.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for ALX-1393.

In Vitro Potency and Selectivity

| Parameter | Species | Cell Line | Value | Reference |

| GlyT2 IC50 | Human | HEK293 | 100 nM | [6] |

| Human | PAE | 25.9 nM | [7] | |

| Human | COS7 | 31 ± 2.7 nM | [8][9] | |

| Mouse | HEK293 | ~25 nM | [10] | |

| GlyT1 IC50 | Human | HEK293 | 4 µM | [10] |

| Mouse | HEK293 | Low µM range | [8] | |

| Selectivity (GlyT1/GlyT2) | Human | - | ~40-fold | [10] |

| Mouse | - | ~2 orders of magnitude | [8] |

Preclinical Efficacy in Pain Models

| Pain Model | Species | Administration | Effective Dose | Outcome | Reference |

| Acute Pain (Formalin Test) | Rat | Intrathecal | 25, 50, 100 µg | Suppressed late-phase response | [3][4] |

| Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent inhibition of pain behaviors | [2] | |

| Neuropathic Pain (CCI) | Rat | Intrathecal | 100 µg | Significant antinociception | [5] |

| Rat | Intracerebroventricular | 25, 50, 100 µg | Inhibited mechanical and cold hyperalgesia | [3][4] | |

| Inflammatory Pain | Rat | Intracerebroventricular | 25, 50, 100 µg | Antinociceptive effect | [3][4] |

| Partial Sciatic Nerve Ligation | Rodent | Oral | 0.3, 1 mg/kg | Reduced mechanical allodynia | [1] |

Note: CCI = Chronic Constriction Injury

Pharmacokinetic Properties

| Parameter | Species | Value | Note | Reference |

| Brain Penetration | Mouse | Free brain/plasma ratio < 0.05 | Minimal brain penetration | [10] |

| - | 5% crosses blood-brain barrier | Poor pharmacokinetic properties | [8][9] | |

| Reversibility | - | Reversible | Inhibition can be eliminated by washing | [8][9][10] |

Experimental Protocols

[3H]Glycine Uptake Assay

This assay is used to determine the inhibitory potency (IC50) of ALX-1393 on GlyT1 and GlyT2.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or COS-7 cells are transiently or stably transfected to express human or mouse GlyT1 or GlyT2.

-

Assay Preparation: Cells are seeded in 24- or 48-well plates and grown to confluency.

-

Inhibition: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of this compound.

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine.

-

Uptake Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]glycine.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each ALX-1393 concentration is calculated relative to the control (no inhibitor), and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of ALX-1393 on glycinergic inhibitory postsynaptic currents (IPSCs) in neurons.

Methodology:

-

Slice Preparation: Transverse slices (250-300 µm thick) of the spinal cord are prepared from rodents.

-

Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Neurons in the substantia gelatinosa of the spinal dorsal horn are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patching: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Recording: Glycinergic IPSCs are evoked by electrical stimulation of nearby afferent fibers and recorded in voltage-clamp mode.

-

Drug Application: ALX-1393 is bath-applied to the slice to observe its effect on the amplitude and decay kinetics of the IPSCs.

-

Data Analysis: The recorded currents are analyzed to determine changes in IPSC amplitude, decay time constant, and frequency.

References

- 1. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]

- 7. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

ALX-1393 Trifluoroacetate (TFA) Salt: A Technical Guide to Stability and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1] By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 enhances inhibitory signaling, making it a valuable tool for research in pain, spasticity, and other neurological disorders.[1][2] This technical guide provides an in-depth overview of the stability, storage, and handling of the trifluoroacetate (TFA) salt of ALX-1393, along with its mechanism of action and protocols for its use in research settings. It is important to note that the free form and hydrochloride salt of ALX-1393 are susceptible to instability, and the TFA salt is the recommended stable form with equivalent biological activity.[3]

Stability and Storage of ALX-1393 TFA Salt

Proper storage and handling are critical to maintain the integrity and activity of this compound salt. The following table summarizes the recommended storage conditions for the solid compound and solutions.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | Room Temperature | In the continental US; may vary elsewhere. | |

| -20°C | 3 years | For long-term storage. | |

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Experimental Protocol: Stability Assessment of this compound Salt

While specific long-term and forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a small molecule TFA salt is provided below. This can be adapted to evaluate the stability of this compound under various conditions.

Objective: To determine the stability of this compound salt under specific storage conditions (e.g., elevated temperature, humidity, light exposure).

Materials:

-

This compound salt

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Formic acid or other suitable mobile phase modifier

-

Validated HPLC or UPLC-MS system

-

Environmental chamber capable of controlling temperature and humidity

-

Photostability chamber

Methodology:

-

Initial Analysis (T=0):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Analyze the initial purity and concentration of the compound using a validated HPLC/UPLC-MS method. This will serve as the baseline.

-

-

Sample Preparation for Stability Study:

-

Accurately weigh samples of this compound salt into appropriate vials for each storage condition and time point.

-

For solution stability, prepare aliquots of a known concentration in the desired solvent.

-

-

Storage Conditions:

-

Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

Long-Term Stability: Store samples under recommended conditions (-20°C) for extended periods.

-

-

Time Points:

-

Pull samples at predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks for accelerated studies; longer for long-term studies).

-

-

Analysis:

-

At each time point, dissolve the solid samples or directly analyze the solution samples using the established HPLC/UPLC-MS method.

-

Quantify the amount of ALX-1393 remaining and identify any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of ALX-1393 remaining at each time point relative to the initial (T=0) measurement.

-

Characterize any significant degradation products.

-

Determine the shelf-life under the tested conditions.

-

Mechanism of Action of ALX-1393

ALX-1393 exerts its effects by selectively inhibiting the GlyT2 transporter. GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[2] Its function is to clear glycine from the synaptic cleft, thereby terminating the inhibitory signal and allowing for the recycling of glycine back into the presynaptic neuron for repackaging into synaptic vesicles.[2][4]

By blocking GlyT2, ALX-1393 leads to an increase in the extracellular concentration of glycine in the synaptic cleft.[2] This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[2] The influx of chloride ions through GlyRs hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus increasing inhibitory neurotransmission.[2]

Use of ALX-1393 in In Vivo Research

ALX-1393 has been utilized in various preclinical models to investigate the role of GlyT2 in pain and other neurological conditions. The following diagram outlines a general workflow for an in vivo study using ALX-1393 in a rat model of neuropathic pain.

Experimental Protocol: Intrathecal Administration of ALX-1393 in Rats

This protocol describes the intrathecal administration of ALX-1393 for assessing its antinociceptive effects in a rat model.[5]

Objective: To evaluate the effect of intrathecally administered ALX-1393 on nociceptive thresholds.

Materials:

-

Male Sprague-Dawley rats

-

This compound salt

-

Sterile saline or other appropriate vehicle

-

Intrathecal catheter

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane)

-

Nociceptive testing equipment (e.g., von Frey filaments, radiant heat source)

Methodology:

-

Catheter Implantation:

-

Surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level (L4-L5) of anesthetized rats.

-

Allow the animals to recover for a minimum of 5-7 days post-surgery.

-

-

Drug Preparation:

-

On the day of the experiment, dissolve this compound salt in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

-

-

Baseline Nociceptive Testing:

-

Habituate the rats to the testing environment.

-

Measure baseline nociceptive thresholds (e.g., paw withdrawal threshold to mechanical stimuli, paw withdrawal latency to thermal stimuli).

-

-

Intrathecal Administration:

-

Briefly anesthetize the rat with isoflurane.

-

Inject the prepared ALX-1393 solution (typically in a volume of 10 µL) through the intrathecal catheter, followed by a 10 µL flush with sterile saline.

-

-

Post-Administration Nociceptive Testing:

-

At various time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the nociceptive tests to assess the effect of the compound.

-

-

Data Analysis:

-

Compare the post-administration nociceptive thresholds to the baseline values.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed effects.

-

Conclusion

This compound salt is a valuable and stable tool for investigating the role of GlyT2 in the central nervous system. A thorough understanding of its stability, proper handling, and mechanism of action is crucial for obtaining reliable and reproducible experimental results. The protocols and information provided in this guide are intended to assist researchers in the effective use of ALX-1393 in their studies.

References

- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling | MDPI [mdpi.com]

- 5. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AL-X1393 TFA In Vivo Administration

Introduction

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), with a lesser affinity for the glycine transporter 1 (GlyT1)[1][2]. By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 enhances glycinergic neurotransmission. This mechanism of action makes it a valuable research tool for investigating the role of the glycinergic system in various physiological processes, particularly in the context of pain modulation[3][4][5]. Due to its effects on inhibitory neurotransmission in the spinal cord, ALX-1393 has demonstrated antinociceptive properties in several animal models of acute and chronic pain[2][4]. The trifluoroacetic acid (TFA) salt of ALX-1393 is often used in research due to its stability[6].

It is important to note that ALX-1393 has poor penetration of the blood-brain barrier[1][2]. Consequently, central nervous system effects are more readily achieved through direct administration into the cerebrospinal fluid (intrathecal or intracerebroventricular injection). While systemic administration has been reported, the resulting low concentrations in the brain may not be sufficient to engage central targets[1].

Mechanism of Action

ALX-1393 primarily targets GlyT2, a transporter located on the presynaptic terminals of glycinergic neurons. By inhibiting GlyT2, ALX-1393 increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This, in turn, potentiates inhibitory neurotransmission, which can dampen nociceptive signaling in the spinal cord[7][8].

Experimental Protocols

Materials and Reagent Preparation

-

Compound: this compound

-

Vehicle: The choice of vehicle will depend on the administration route.

-

Intrathecal (i.t.) and Intracerebroventricular (i.c.v.) administration: Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF) is recommended. In some studies, 100% dimethyl sulfoxide (DMSO) has been used as the vehicle[5].

-

Intravenous (i.v.) administration: Sterile saline is a suitable vehicle. Due to limited solubility, careful preparation is necessary[1].

-

-

Animal Models:

In Vivo Administration Procedures

The following protocols are synthesized from published research and should be adapted based on specific experimental needs and institutional guidelines.

This method is ideal for targeting the spinal cord to study nociception.

-

Animal Preparation: Male Sprague-Dawley rats are implanted with an intrathecal catheter that terminates in the lumbar region of the spinal cord. Allow for a recovery period of several days post-surgery.

-

Drug Preparation: Dissolve this compound in the chosen vehicle (e.g., sterile saline or 100% DMSO) to the desired concentration.

-

Administration:

-

Briefly anesthetize the rat with isoflurane.

-

Inject the this compound solution through the intrathecal catheter in a small volume (typically 10 µL), followed by a flush with 10 µL of sterile saline to ensure complete delivery.

-

-

Behavioral Testing: Assess nociceptive behaviors at various time points post-injection. The maximal effect is often observed around 15 minutes after administration, with significant effects lasting for about 60 minutes[4].

This route targets supraspinal regions.

-

Animal Preparation: Surgically implant a guide cannula into the right lateral ventricle of male Sprague-Dawley rats. Allow for a recovery period.

-

Drug Preparation: Prepare the this compound solution as described for intrathecal administration.

-

Administration: Inject the solution through the cannula into the ventricle.

-

Behavioral Testing: Conduct behavioral assessments for inflammatory and neuropathic pain as required.

This method is used for systemic delivery, though central effects may be limited by the blood-brain barrier.

-

Animal Preparation: No prior surgery is required.

-

Drug Preparation: Dissolve this compound in sterile saline. Note that solubility may be a limiting factor for achieving high concentrations[1].

-

Administration: Inject the solution into a tail vein.

-

Pharmacokinetic/Pharmacodynamic Analysis: Collect tissue samples (e.g., brain, plasma) at specified time points (e.g., 60 minutes post-injection) to determine drug concentrations and assess target engagement[1].

Data Presentation: Summary of In Vivo Dosages

The following tables summarize dosages and key findings from various studies.

Table 1: Intrathecal (i.t.) Administration in Rats

| Dose (µg) | Animal Model | Key Findings | Reference |

| 4, 20, 40 | Sprague-Dawley Rat (Acute Pain) | Dose-dependent antinociceptive effects on thermal, mechanical, and chemical stimulation. No significant effect on motor function up to 40 µg. | [4] |

| 10, 50, 100 | Wistar Rat (Neuropathic Pain) | Antinociceptive effect observed only at 100 µg. Significant side effects, including respiratory depression and motor deficits, were noted at this dose. | [9] |

| 3, 10 | Sprague-Dawley Rat (Bladder Overactivity) | 3 µg increased intercontraction interval and micturition pressure threshold. 10 µg strongly suppressed the micturition reflex. | [5] |

| 10, 30 | Sprague-Dawley Rat (Nociceptive Behavior) | Dose-dependently decreased licking and freezing behaviors induced by intravesical RTX. | [5] |

Table 2: Intracerebroventricular (i.c.v.) Administration in Rats

| Dose (µg) | Animal Model | Key Findings | Reference |

| 25, 50, 100 | Sprague-Dawley Rat (Inflammatory & Neuropathic Pain) | Suppressed the late phase of the formalin test. Dose-dependently inhibited mechanical and cold hyperalgesia in a chronic constriction injury model. No effect on motor performance. | [6][8] |

Table 3: Intravenous (i.v.) Administration in Mice

| Dose (mg/kg) | Animal Model | Key Findings | Reference |

| 1, 10 | Mouse | Minimal brain penetration, with a free brain/plasma ratio of less than 0.05 after 60 minutes. The maximal dose was limited by solubility. | [1] |

Important Considerations

-

Toxicity: At higher intrathecal doses (e.g., 100 µg), ALX-1393 has been associated with severe side effects, including respiratory depression and motor deficits[1][9]. Careful dose-response studies are crucial to establish a therapeutic window.

-

Selectivity: While ALX-1393 is selective for GlyT2, it can inhibit GlyT1 at higher concentrations (in the low micromolar range)[1][2]. This should be considered when interpreting results, especially at higher doses.

-

Reversibility: ALX-1393 is a reversible inhibitor of GlyT2[1][2].

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in in vivo studies. Adherence to established methodologies and careful consideration of the compound's pharmacological profile are essential for obtaining reliable and reproducible data.

References

- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of ALX-1393 TFA for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX-1393 is a selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting GlyT2, ALX-1393 enhances glycinergic neurotransmission, making it a valuable tool for research in pain, spasticity, and other neurological disorders. ALX-1393 is often supplied as a trifluoroacetate (TFA) salt, which is more stable than its free base or hydrochloride salt forms. Proper preparation of ALX-1393 TFA for injection is critical to ensure its solubility, stability, and bioavailability in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for various injection routes.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid. Its solubility is a key factor in the preparation of injectable solutions. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions alone and requires the use of an organic co-solvent for initial dissolution.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₅H₂₃F₄NO₆ | [1] |

| Molecular Weight | 509.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 100 mg/mL (196.29 mM) | [1] |

| Storage (Solid) | -20°C, sealed, away from moisture | [1] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Systemic Injection (e.g., Intravenous, Intraperitoneal)

This protocol is designed for systemic administration where the compound needs to be in a biocompatible vehicle with a low percentage of organic solvent.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculate the required amount of this compound and solvents. Based on the desired final concentration and injection volume, calculate the mass of this compound and the volumes of DMSO and saline/PBS required. It is recommended to keep the final DMSO concentration below 10% (v/v) to minimize potential toxicity.

-

Prepare a stock solution in DMSO.

-

In a sterile microcentrifuge tube, weigh the calculated amount of this compound.

-

Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).

-

Gently vortex or sonicate the tube until the this compound is completely dissolved. Warming the solution to 60°C can aid dissolution[1].

-

-

Dilute the stock solution.

-

In a separate sterile tube, add the required volume of sterile 0.9% saline or PBS.

-

While gently vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. This slow addition helps to prevent precipitation of the compound.

-

-

Final formulation and administration.

-

Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by lowering the final concentration or slightly increasing the DMSO percentage (while remaining within acceptable limits for the animal model).

-

The final solution should be administered to the animal immediately after preparation.

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS, but without this compound. This is crucial for interpreting the experimental results.

-

Protocol 2: Preparation of this compound for Intracerebroventricular (ICV) Injection

For direct administration into the central nervous system, it is critical to use a vehicle that is isotonic and has a physiological pH. Artificial cerebrospinal fluid (aCSF) is the ideal diluent, although sterile saline can also be used.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline

-

Sterile, pyrogen-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Hamilton syringe for ICV injection

Procedure:

-

Calculate the required amount of this compound and solvents. For ICV injections, the total volume is typically very small (1-10 µL). Calculate the necessary concentrations to deliver the desired dose (e.g., 25, 50, or 100 µg) in the target volume[2]. The final DMSO concentration should be kept as low as possible, ideally below 5%.

-

Prepare a high-concentration stock solution in DMSO.

-

Following the procedure in Protocol 1, prepare a concentrated stock of this compound in sterile DMSO.

-

-

Prepare the final injection solution.

-

In a sterile tube, dilute the DMSO stock solution with sterile aCSF or saline to the final desired concentration for injection.

-

Ensure the solution is clear and free of any precipitates before loading it into the Hamilton syringe.

-

-

Administration.

-

Administer the solution slowly to avoid rapid changes in intracranial pressure.

-

Vehicle Control: A vehicle control injection containing the same concentration of DMSO in aCSF or saline should be performed.

-

Mandatory Visualizations

References

- 1. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: ALX-1393 TFA in DMSO for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ALX-1393 trifluoroacetate (TFA), a selective inhibitor of the glycine transporter 2 (GlyT2), with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO) for various experimental applications.

Product Information and Solubility

ALX-1393 is a potent and selective inhibitor of GlyT2, making it a valuable tool for studying the role of glycinergic neurotransmission in various physiological and pathological processes, particularly in pain research.[1][2][3] The TFA salt of ALX-1393 is recommended for research due to its stability compared to the free form or hydrochloride salt, while maintaining equivalent biological activity.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for ALX-1393 TFA.

| Parameter | Value | Source |

| Molecular Weight | 509.45 g/mol | [4] |

| Solubility in DMSO | 100 mg/mL (196.29 mM) | [4][5] |

| Appearance | White to off-white solid | [4][5] |

| GlyT2 IC₅₀ | 10 - 100 nM | [6][7][8] |

| GlyT1 IC₅₀ | ~4 µM | [7][9] |

Mechanism of Action: GlyT2 Inhibition

ALX-1393 selectively inhibits the glycine transporter 2 (GlyT2), which is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[6][10] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic signaling. By blocking GlyT2, ALX-1393 increases the extracellular concentration of glycine, leading to enhanced activation of postsynaptic glycine receptors (GlyRs).[6][9] This results in an increased chloride influx into the postsynaptic neuron, hyperpolarization of the cell membrane, and consequently, an inhibitory effect on neuronal transmission. This mechanism is central to its antinociceptive effects observed in various pain models.[1][3][9]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

Materials:

-